molecular formula C23H17ClF2N4O3 B2501229 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide CAS No. 946301-91-3

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2501229
CAS RN: 946301-91-3
M. Wt: 470.86
InChI Key: IYOVKLFZRKLDSN-UHFFFAOYSA-N
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Description

The compound "2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide" is a complex molecule that appears to be related to a family of compounds with potential anticancer properties. These compounds are characterized by the presence of a chlorophenyl group, an oxadiazole ring, and an acetamide moiety, which are common structural features in molecules with biological activity.

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with potential anticancer activity. For instance, a series of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic methods, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been studied, revealing specific orientations between different rings in the molecules. For example, in one acetamide derivative, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . Such structural analyses are crucial for understanding the interactions of these compounds with biological targets.

Chemical Reactions Analysis

Chemical reactions involving similar acetamide compounds have been explored, particularly their oxidation reactivity. Compounds like 2-(pyridin-2-yl)-N,N-diphenylacetamide have been subjected to oxidation with various oxidants, leading to the formation of different products characterized by spectroscopic methods and X-ray crystallography . These findings suggest that the compound of interest may also undergo specific chemical transformations that could be relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures and the intermolecular interactions they form. For instance, molecules can be linked via C-H⋯O interactions, forming chains in the crystal structure . These properties are important for the solubility, stability, and overall behavior of the compound in biological systems.

Scientific Research Applications

Heterocyclic Compounds Synthesis

  • Fused heterocyclic 1,2,4-triazoles with 1,2,4-oxadiazol cycles have been synthesized and biologically assessed. These compounds, including variations like the one you're interested in, show a range of interesting biological properties (Karpina et al., 2019).

Biological and Pharmacological Potential

  • Acetamide derivatives, similar in structure to the compound , have been explored for their antibacterial and anti-enzymatic potential, demonstrating significant activity in these areas (Nafeesa et al., 2017).

Novel Synthesis Methods

  • Innovative synthesis methods have been developed for related compounds, such as the use of carbon-14 and deuterium labeling in the study of enzyme inhibitors (Latli et al., 2015).

Enzyme Inhibition Studies

  • Similar 1,3,4-oxadiazole derivatives have been studied for their inhibitory effects on various enzymes, indicating the potential of these compounds in therapeutic applications (Rehman et al., 2013).

Antimicrobial Evaluation

  • Some derivatives, including those structurally related to the compound , have shown considerable antimicrobial activities, indicating their potential use in fighting bacterial infections (Gul et al., 2017).

Molecular Structure Analysis

  • Studies have also focused on the molecular structure and crystallization of similar compounds, which is crucial for understanding their chemical properties and potential applications (Ding et al., 2006).

properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF2N4O3/c1-12-8-13(2)30(11-19(31)27-18-10-16(25)6-7-17(18)26)23(32)20(12)22-28-21(29-33-22)14-4-3-5-15(24)9-14/h3-10H,11H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOVKLFZRKLDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-difluorophenyl)acetamide

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